molecular formula C10H13NO2 B1420316 N-ethyl-3-hydroxy-N-methylbenzamide CAS No. 1094918-79-2

N-ethyl-3-hydroxy-N-methylbenzamide

Cat. No. B1420316
M. Wt: 179.22 g/mol
InChI Key: INBLQYLHYIEKCJ-UHFFFAOYSA-N
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Description

N-ethyl-3-hydroxy-N-methylbenzamide is a compound with the CAS Number: 1094918-79-2 . It has a molecular weight of 179.22 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for N-ethyl-3-hydroxy-N-methylbenzamide is 1S/C10H13NO2/c1-3-11 (2)10 (13)8-5-4-6-9 (12)7-8/h4-7,12H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

It is typically stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

N-ethyl-3-hydroxy-N-methylbenzamide and its derivatives are extensively researched in the field of organic chemistry for their potential applications. The compound has been synthesized and characterized through various spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS. The significance of these compounds often lies in their structural motifs, such as the N,O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Chemical Properties and Applications

In-depth studies have explored the molecular properties, including hydrogen bond equilibrium and internal rotation dynamics of similar compounds, providing insights into their chemical behaviors and potential applications in fields like pharmacology and material science (Majewska et al., 2009). For instance, the study of intramolecular versus intermolecular processes in these compounds, through methods like UV–Vis, NMR, IR, and Vapour Pressure Osmometry (VPO), sheds light on their interaction with the environment and potential utility in designing advanced materials or drugs (Majewska et al., 2009).

Environmental Applications

There is also a focus on environmental applications, such as the removal of heavy metals from aqueous solutions. For example, a study describes the use of a composite material, impregnated with a derivative of N-ethyl-3-hydroxy-N-methylbenzamide, for the efficient removal of Ni(II) from water, showcasing the compound’s potential in environmental cleanup and water treatment processes (Rahman & Nasir, 2019).

Safety And Hazards

N-ethyl-3-hydroxy-N-methylbenzamide has been classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

N,N-Diethyl-3-methylbenzamide, a related compound, has been shown to act as a metal-organic framework synthesis solvent with phase-directing capabilities . This suggests potential future directions for N-ethyl-3-hydroxy-N-methylbenzamide in the field of materials synthesis or chemical synthesis .

properties

IUPAC Name

N-ethyl-3-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11(2)10(13)8-5-4-6-9(12)7-8/h4-7,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLQYLHYIEKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-hydroxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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